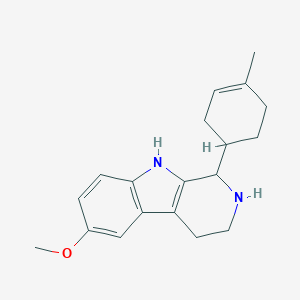![molecular formula C23H19N3O2S2 B282742 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide](/img/structure/B282742.png)
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide, also known as ABT-737, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. In
作用機序
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide works by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that prevent apoptosis in cancer cells. By binding to these proteins, 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide displaces the pro-apoptotic proteins Bax and Bak, which then activate the apoptotic pathway and lead to cancer cell death.
Biochemical and physiological effects:
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, melanoma, and lung cancer cells. It has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide is its specificity for anti-apoptotic proteins, which makes it a promising candidate for cancer treatment. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
For 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide research include exploring its potential use in combination with other cancer treatments, as well as investigating its efficacy in different cancer types. Additionally, research is needed to develop more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w, which may have even greater potential for cancer treatment.
合成法
The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide involves several steps, including the reaction of 2-amino-6-chlorobenzothiazole with acetic anhydride to form 6-acetylamino-2-chlorobenzothiazole. This compound is then reacted with sodium thiomethoxide to form 6-(methylthio)-2-acetylamino-benzothiazole. The final step involves the reaction of 6-(methylthio)-2-acetylamino-benzothiazole with N-phenylbenzamide to form 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide.
科学的研究の応用
4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-phenylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This leads to the activation of pro-apoptotic proteins and ultimately results in cancer cell death.
特性
分子式 |
C23H19N3O2S2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-15(27)24-19-11-12-20-21(13-19)30-23(26-20)29-14-16-7-9-17(10-8-16)22(28)25-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,27)(H,25,28) |
InChIキー |
FJIBNQLMTCVZCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282676.png)
![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)